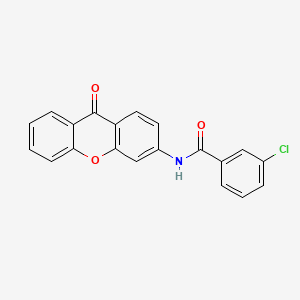

3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

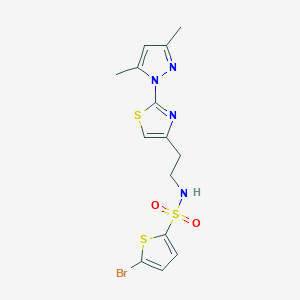

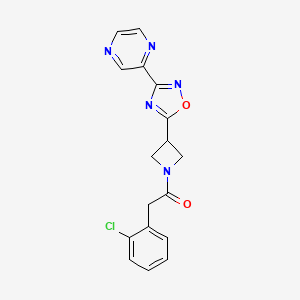

“3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as xanthones . Xanthones are polycyclic aromatic compounds containing a xanthene moiety, which is a tricyclic compound made up of two benzene rings linearly fused to a central pyran ring .

Synthesis Analysis

The synthesis of xanthone derivatives, including “3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, often involves the principles of skeleton transition . The process typically includes the design and synthesis of a series of xanthone derivatives, which are then evaluated for their biological activity .Molecular Structure Analysis

The molecular formula of “3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is C20H12ClNO3 . This compound has an average mass of 349.767 Da and a monoisotopic mass of 349.050568 Da .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Crystal Structure and Spectral Analysis : A study conducted by Demir et al. (2016) focused on the synthesis and characterization of a benzamide compound closely related to the requested compound. This research utilized X-ray diffraction, IR, NMR, and UV-Vis spectra for characterization, alongside theoretical calculations to compare experimental and optimized molecular structures. Such studies are crucial for understanding the physical and chemical properties of benzamide derivatives, which may extend to the compound of interest (Demir et al., 2016).

Applications in Material Science

- Polyamide/Nanocomposite Synthesis : Moghanian et al. (2015) reported the synthesis of novel magnetic polyamide/Fe3O4 nanocomposites containing pendent 9H-xanthene, prepared via a solution intercalation technique. The study highlights the potential of xanthene-containing compounds in developing materials with enhanced thermal stability and superparamagnetic properties, suggesting possible applications for the compound in material science (Moghanian et al., 2015).

Sensing and Detection Technologies

- Fluorescence Probes for Reactive Oxygen Species : A study by Setsukinai et al. (2003) developed novel fluorescence probes for detecting highly reactive oxygen species (hROS). While the study does not directly involve the compound of interest, it demonstrates the broader utility of xanthenes in creating sensitive and selective sensors for biological and chemical applications. This suggests potential applications of 3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide in developing new sensing technologies (Setsukinai et al., 2003).

Mecanismo De Acción

Xanthone derivatives, including “3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide”, have been studied for their potential as anti-cancer agents targeting topoisomerase II and DNA . Some compounds have shown the ability to intercalate into DNA, induce apoptosis in cancer cells, and arrest cells in the G2/M phase .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO3/c21-13-5-3-4-12(10-13)20(24)22-14-8-9-16-18(11-14)25-17-7-2-1-6-15(17)19(16)23/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZUJHKRNBZFCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate](/img/structure/B2829911.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2829913.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829915.png)

![N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]prop-2-enamide](/img/structure/B2829919.png)

![2-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2829927.png)

![2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2829930.png)